molecular formula C16H24N2O4S B513098 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one CAS No. 942771-35-9

1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one

Cat. No.: B513098
CAS No.: 942771-35-9
M. Wt: 340.4g/mol
InChI Key: UYQDZWVPVSNKAT-UHFFFAOYSA-N
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Description

This compound is a versatile material utilized extensively in scientific research due to its multifaceted properties.

Preparation Methods

The synthesis of 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one involves several steps, typically starting with the preparation of the piperazine ring followed by the introduction of the benzenesulfonyl group and the methoxy substituent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying cellular processes and signaling pathways.

    Medicine: Preclinical studies have shown its potential in treating various types of cancer and autoimmune diseases.

    Industry: It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, binding to target proteins and interfering with their function. This can lead to the modulation of signaling pathways involved in cell growth, proliferation, and survival, making it effective in the treatment of cancer and autoimmune diseases.

Comparison with Similar Compounds

1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one is unique due to its specific chemical structure and properties. Similar compounds include:

    1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}propan-1-one: Differing by the length of the alkyl chain.

    1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butan-1-one: Another variant with a longer alkyl chain. These compounds share similar core structures but differ in their specific substituents, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(2)14-5-6-15(22-4)16(11-14)23(20,21)18-9-7-17(8-10-18)13(3)19/h5-6,11-12H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQDZWVPVSNKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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